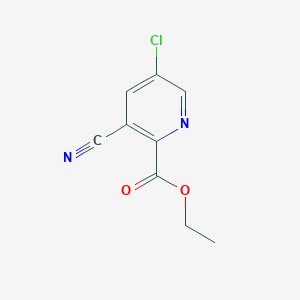

Ethyl 5-chloro-3-cyanopyridine-2-carboxylate

Description

Ethyl 5-chloro-3-cyanopyridine-2-carboxylate (C₉H₇ClN₂O₂) is a substituted pyridine derivative characterized by three functional groups: a chlorine atom at position 5, a cyano (-CN) group at position 3, and an ethyl ester (-COOEt) at position 2. This compound serves as a critical intermediate in medicinal and agrochemical synthesis due to its versatile reactivity. The ethyl ester group improves solubility in organic solvents, facilitating synthetic modifications .

Properties

IUPAC Name |

ethyl 5-chloro-3-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-6(4-11)3-7(10)5-12-8/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINJFKOBTCQUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-cyanopyridine-2-carboxylate typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Lithium aluminum hydride or hydrogenation catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

Ethyl 5-chloro-3-cyanopyridine-2-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valued for its ability to undergo multiple chemical transformations, leading to the formation of more complex molecules. The compound can be synthesized through reactions involving 5-chloro-2-pyridinecarboxylic acid and ethyl cyanoacetate under basic conditions, typically using sodium ethoxide.

Key Reactions

The compound can participate in several significant reactions:

- Substitution Reactions: Leading to the formation of substituted pyridine derivatives.

- Reduction Reactions: Resulting in amine derivatives.

- Oxidation Reactions: Producing carboxylic acid derivatives.

These reactions highlight the compound's versatility in organic synthesis.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. Mechanisms of action often involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Anticancer Research

The compound has garnered attention for its potential anticancer activities. Studies have demonstrated that it can inhibit mutant forms of epidermal growth factor receptor (EGFR) and BRAF V600E enzymes, which are commonly mutated in cancer. A notable study evaluated its antiproliferative effects on cancer cell lines, revealing that structural modifications can enhance its potency against these targets.

Case Study: Antiproliferative Activity

A comparative study assessed various derivatives of this compound against cancer cell lines. The results indicated that certain modifications led to improved inhibitory activity:

| Compound | EGFR Inhibition IC50 (nM) | BRAF V600E Inhibition IC50 (nM) |

|---|---|---|

| This compound | 89 ± 5 | 65 ± 6 |

| Erlotinib | 80 ± 5 | 60 ± 5 |

These findings underscore the importance of structural modifications in enhancing the therapeutic potential of cyanopyridine derivatives.

Pharmaceutical Applications

Drug Development

Due to its biological activity, this compound is explored as a building block in drug development. Its potential applications include creating compounds with antimicrobial and anticancer properties, making it a valuable asset in pharmaceutical research.

Industrial Applications

Agrochemicals

The compound is utilized in the production of agrochemicals. Its derivatives are employed as active ingredients in pesticides and herbicides, targeting specific insect pests effectively. This application is crucial for enhancing agricultural productivity and sustainability .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-Cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate (C₁₀H₁₀N₂O₂S)

- Structural Differences :

- A methyl group replaces the chlorine atom at position 2.

- A thioxo (-S-) group is present at position 6 instead of hydrogen.

- The thioxo group introduces sulfur, which may enhance metal-binding affinity or alter redox properties compared to the chloro analog. Molecular weight: 222.26 g/mol (vs. 210.62 g/mol for the target compound).

- Applications : Used in studies of enzyme inhibition due to sulfur’s nucleophilic character .

3,6-Dichloropyridine-2-carboxylic Acid (C₆H₃Cl₂NO₂)

- Structural Differences: Lacks the ethyl ester and cyano group. Contains chlorine atoms at positions 3 and 4.

- Impact on Properties :

- The carboxylic acid (-COOH) group increases water solubility but reduces stability under acidic conditions.

- Dichlorination enhances electrophilicity, making it reactive in cross-coupling reactions.

- Lower molecular weight (192.00 g/mol) and higher acidity (pKa ~2.5) compared to the ethyl ester derivative .

Ethyl 2-(3-Chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate (C₁₁H₁₂ClN₃O₃)

- Structural Differences :

- A pyrazolidine ring fused to the pyridine moiety.

- An oxo (-O) group at position 5 of the pyrazolidine ring.

- Impact on Properties :

Data Tables: Comparative Analysis

Table 1: Substituent Positions and Functional Groups

| Compound Name | Substituents (Position) | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Ethyl 5-chloro-3-cyanopyridine-2-carboxylate | Cl (5), CN (3), COOEt (2) | Chloro, cyano, ester | 210.62 |

| Ethyl 5-cyano-2-methyl-6-thioxo-... (C₁₀H₁₀N₂O₂S) | CH₃ (2), S (6) | Methyl, thioxo, ester | 222.26 |

| 3,6-Dichloropyridine-2-carboxylic acid | Cl (3,6), COOH (2) | Dichloro, carboxylic acid | 192.00 |

| Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine... | Cl (2-pyridyl), O (5) | Chloropyridyl, oxo, ester | 269.68 |

Table 2: Key Physicochemical Properties

| Compound Name | Solubility (Organic) | Reactivity Highlights |

|---|---|---|

| This compound | High (ester group) | Electrophilic aromatic substitution |

| Ethyl 5-cyano-2-methyl-6-thioxo-... | Moderate | Nucleophilic sulfur participation |

| 3,6-Dichloropyridine-2-carboxylic acid | Low (aqueous acidic) | Acid-catalyzed decarboxylation |

| Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine... | High | Rigid structure enhances target binding |

Biological Activity

Ethyl 5-chloro-3-cyanopyridine-2-carboxylate (C9H7ClN2O2) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is synthesized through the reaction of 5-chloro-2-pyridinecarboxylic acid with ethyl cyanoacetate in the presence of a base, typically sodium ethoxide. The reaction is conducted under reflux conditions, followed by crystallization to isolate the product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The specific mechanisms through which it exerts this activity often involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted its ability to inhibit the proliferation of several cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cells. The results demonstrated significant antiproliferative effects with median inhibitory concentrations (IC50) ranging from 29 nM to 78 nM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| Panc-1 | 33 |

| MCF-7 | 42 |

| HT-29 | 48 |

| A-549 | 62 |

The compound's mechanism of action in cancer cells involves modulation of key signaling pathways, particularly those associated with mutant forms of EGFR and BRAF kinases. This compound has been shown to act as an inhibitor of these pathways, contributing to its anticancer efficacy .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways critical for cell survival and proliferation. The precise molecular targets are still under investigation, but preliminary studies suggest a strong affinity for mutant EGFR and BRAF V600E enzymes .

Case Studies

A recent study evaluated a series of derivatives related to this compound, focusing on their antiproliferative activities against cancer cell lines. The findings indicated that modifications in the chemical structure significantly impacted biological activity, with some derivatives exhibiting enhanced potency compared to the parent compound .

Table 2: Comparative Antiproliferative Activity

| Compound | EGFR Inhibition IC50 (nM) | BRAF V600E Inhibition IC50 (nM) |

|---|---|---|

| Compound I | 89 ± 5 | 65 ± 6 |

| Erlotinib | 80 ± 5 | 60 ± 5 |

These results underscore the importance of structural modifications in enhancing the therapeutic potential of cyanopyridine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.